

electron microscopy protocol for A β 42 fibril formation with PADK

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Compound of Interest

Compound Name: Z-Phe-Ala-Diazomethylketone

Cat. No.: B1632684

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Application Note & Protocol

Topic: Electron Microscopy Protocol for Monitoring the Inhibition of A β 42 Fibril Formation by **Z-Phe-Ala-diazomethylketone** (PADK)

Audience: Researchers, scientists, and drug development professionals in the fields of neurodegenerative disease, protein aggregation, and structural biology.

Introduction

The aggregation of the 42-residue amyloid-beta peptide (A β 42) is a central event in the pathology of Alzheimer's disease (AD). A β 42 monomers self-assemble into soluble oligomers, protofibrils, and finally into insoluble amyloid fibrils that constitute the characteristic plaques found in AD brains.^[1] Understanding the kinetics and morphology of this process, and identifying molecules that can inhibit it, is a primary goal for therapeutic development.

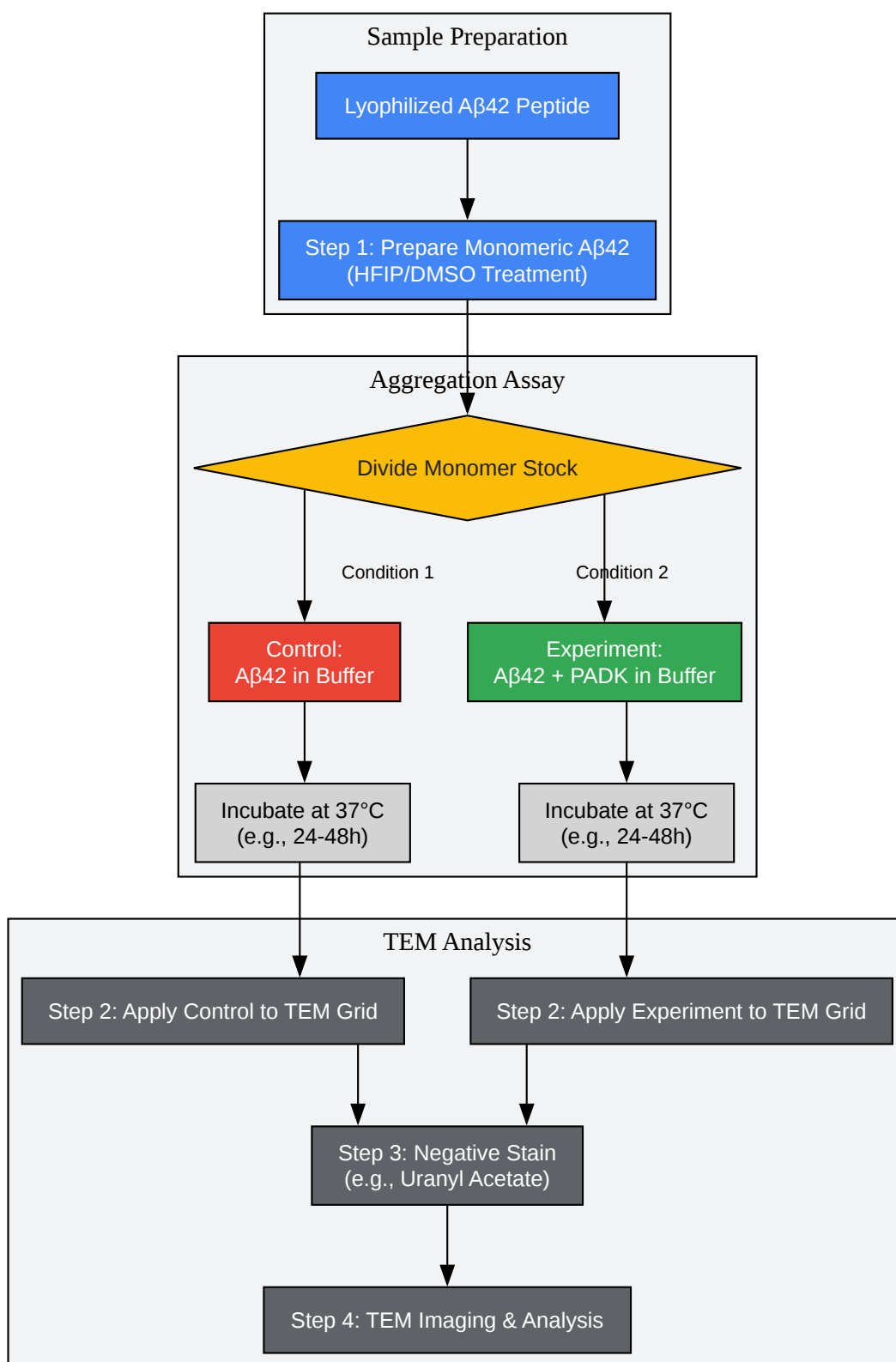
Z-Phe-Ala-diazomethylketone (PADK) is a small molecule that has been shown to directly bind to A β 42 monomers and small oligomers.^[1] This interaction disrupts the formation of larger, toxic oligomers and inhibits the subsequent growth of mature amyloid fibrils.^[1]

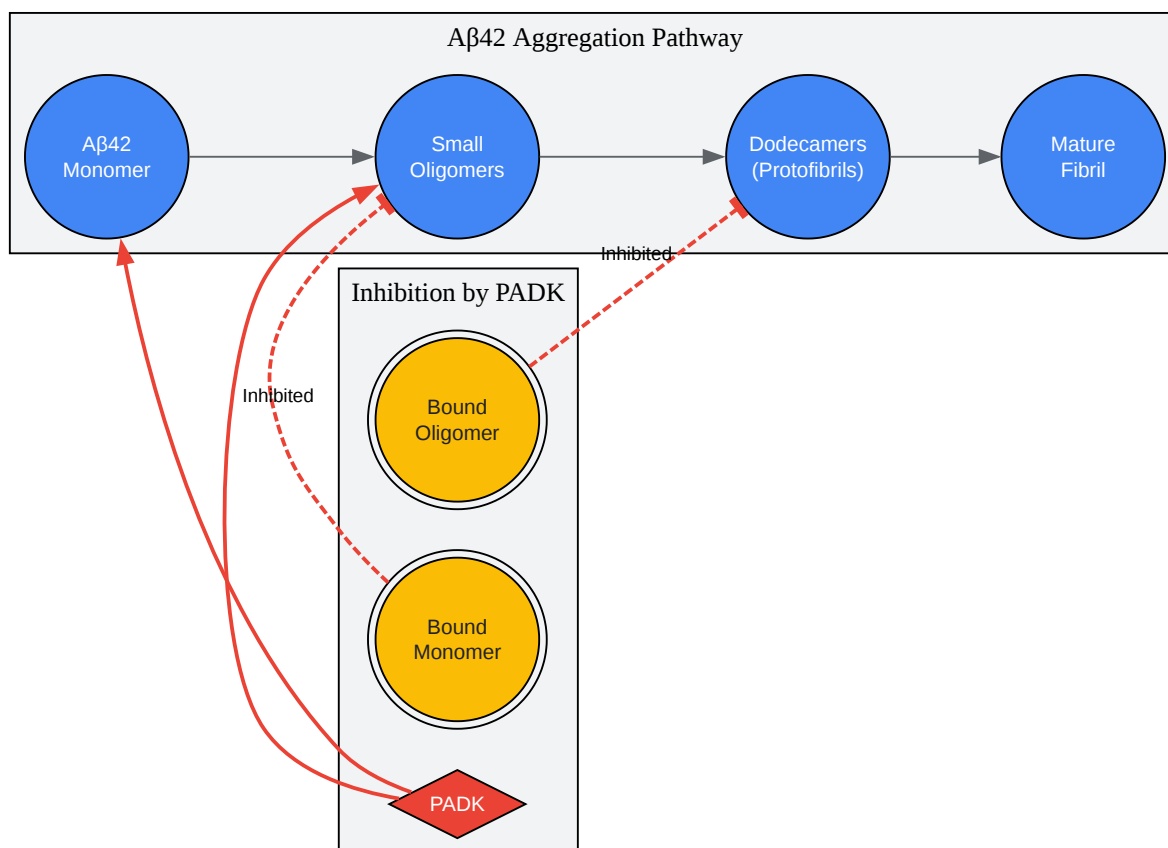
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for the direct visualization and morphological characterization of amyloid aggregates.^{[2][3]} This application note provides a detailed protocol for preparing monomeric A β 42, inducing fibril

formation in the presence and absence of the inhibitor PADK, and visualizing the results using negative stain TEM.

Experimental Workflow Overview

The overall procedure involves preparing a seed-free monomeric A β 42 solution, incubating it under fibril-forming conditions with and without PADK, applying the samples to TEM grids, staining to enhance contrast, and imaging the resulting structures.





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References

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- 2. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
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